9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3h-xanthen-3-one
Overview
Description
9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3H-xanthen-3-one is a xanthene derivative known for its potential antiplatelet activity. This compound has garnered interest in medicinal chemistry due to its ability to antagonize the effects of thromboxane A2, making it a promising candidate for antiplatelet drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3H-xanthen-3-one typically involves the reaction of 1,2,4-triacetoxybenzene with various benzaldehydes under acidic alcoholic conditions. This reaction proceeds smoothly, yielding the desired product in good quantities .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3H-xanthen-3-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3H-xanthen-3-one has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other xanthene derivatives with potential biological activities.
Biology: The compound is studied for its antiplatelet activity, which can be useful in preventing blood clots.
Medicine: Its potential as an antiplatelet drug makes it a candidate for treating cardiovascular diseases.
Mechanism of Action
The mechanism of action of 9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3H-xanthen-3-one involves antagonizing the effects of thromboxane A2, a compound that promotes platelet aggregation. By inhibiting thromboxane A2, this compound prevents platelets from clumping together, thereby reducing the risk of blood clots . The molecular targets and pathways involved include the thromboxane A2 receptor and associated signaling pathways.
Comparison with Similar Compounds
Fluorescein: Another xanthene derivative used as a fluorescent dye.
Eosin: A xanthene dye used in histology and as a pH indicator.
Rhodamine: A family of related compounds used as dyes and in fluorescence microscopy.
Uniqueness: 9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3H-xanthen-3-one is unique due to its specific antiplatelet activity, which is not commonly observed in other xanthene derivatives. This makes it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
9-[4-(dimethylamino)phenyl]-2,6,7-trihydroxyxanthen-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-22(2)12-5-3-11(4-6-12)21-13-7-15(23)17(25)9-19(13)27-20-10-18(26)16(24)8-14(20)21/h3-10,23-25H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQIGMKUPIXLLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60976459 | |
Record name | 9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3H-xanthen-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6098-86-8 | |
Record name | NSC80693 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80693 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3H-xanthen-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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